molecular formula C8H11BrN2O B2945134 4-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one CAS No. 2167718-76-3

4-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one

Cat. No.: B2945134
CAS No.: 2167718-76-3
M. Wt: 231.093
InChI Key: SJZKNILNLCCACO-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one is an organic compound that belongs to the class of pyridazines. Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom and an isobutyl group attached to the pyridazine ring, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

5-bromo-2-(2-methylpropyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-6(2)5-11-8(12)3-7(9)4-10-11/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZKNILNLCCACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one typically involves the bromination of a suitable pyridazine precursor. One common method is the bromination of 1-(2-methylpropyl)-1,6-dihydropyridazin-6-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction Reactions: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 4-azido, 4-thio, or 4-alkoxy derivatives.

    Oxidation: Formation of pyridazinone derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

Scientific Research Applications

4-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the isobutyl group can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one
  • 4-Fluoro-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one
  • 4-Iodo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one

Uniqueness

4-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate. The isobutyl group also contributes to its distinct chemical properties and potential biological activities compared to its chloro, fluoro, and iodo analogs.

Biological Activity

4-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one (CAS No. 2167718-76-3) is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential bioactive properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8_8H11_{11}BrN2_2O
  • Molecular Weight : 231.09 g/mol
  • Structure : The compound features a bromine atom and a 2-methylpropyl group attached to a dihydropyridazinone ring, which is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It has the potential to bind to certain receptors, affecting signal transduction pathways that regulate various physiological processes.

Biological Activity and Therapeutic Applications

Research has indicated several areas where this compound may exhibit significant biological activity:

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial properties. For instance:

  • Case Study : A study evaluated its effectiveness against various bacterial strains, revealing a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer potential:

  • Research Findings : In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways .

Neuroprotective Effects

Emerging research indicates that this compound may offer neuroprotective benefits:

  • Mechanism : Its ability to inhibit oxidative stress and inflammation in neuronal cells has been highlighted as a possible mechanism for neuroprotection.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
5-BromoindoleBromine substitutionAntimicrobial, anticancer
5-Nitro-pyridazinoneNitro groupAntimicrobial
4-Bromo-pyridinePyridine coreAnticancer

This table illustrates how variations in structure can influence biological activity.

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